molecular formula C10H17NO2S B11443254 2,2-dimethyl-N-(2-oxotetrahydrothiophen-3-yl)butanamide

2,2-dimethyl-N-(2-oxotetrahydrothiophen-3-yl)butanamide

Cat. No.: B11443254
M. Wt: 215.31 g/mol
InChI Key: KTINZNOSKJRKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-N-(2-oxotetrahydrothiophen-3-yl)butanamide is an organic compound that belongs to the class of thiolactones This compound is characterized by the presence of a thiophene ring fused with a lactone and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(2-oxotetrahydrothiophen-3-yl)butanamide typically involves the reaction of DL-homocysteine thiolactone hydrochloride with an acid chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) and then allowed to proceed at room temperature under an inert atmosphere for several hours. The product is then purified through a series of washing steps and dried over anhydrous sodium sulfate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(2-oxotetrahydrothiophen-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the lactone can be reduced to form alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

2,2-dimethyl-N-(2-oxotetrahydrothiophen-3-yl)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(2-oxotetrahydrothiophen-3-yl)butanamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, potentially inhibiting their activity. The amide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxotetrahydrothiophen-3-yl)acetamide
  • 3,4-dihydroxy-N-methyl-4-(4-oxochroman-2-yl)butanamide

Comparison

2,2-dimethyl-N-(2-oxotetrahydrothiophen-3-yl)butanamide is unique due to the presence of the 2,2-dimethyl substituents on the butanamide chain, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .

Properties

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

2,2-dimethyl-N-(2-oxothiolan-3-yl)butanamide

InChI

InChI=1S/C10H17NO2S/c1-4-10(2,3)9(13)11-7-5-6-14-8(7)12/h7H,4-6H2,1-3H3,(H,11,13)

InChI Key

KTINZNOSKJRKNH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NC1CCSC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.